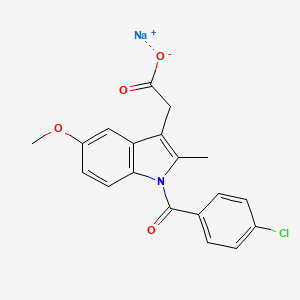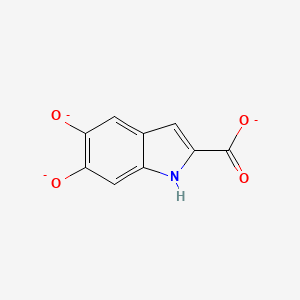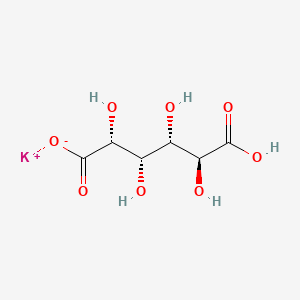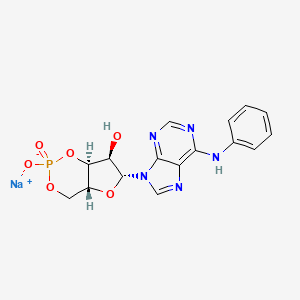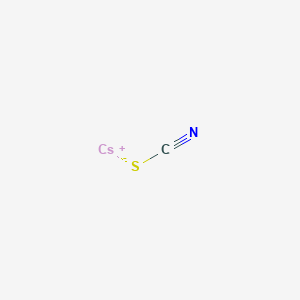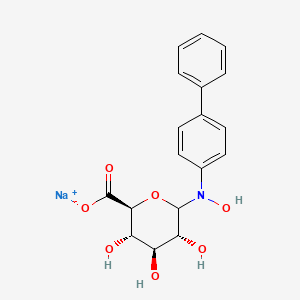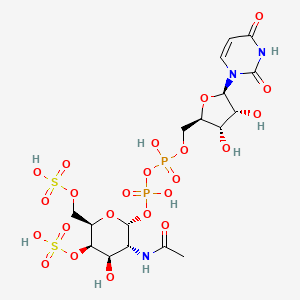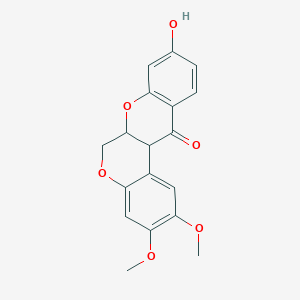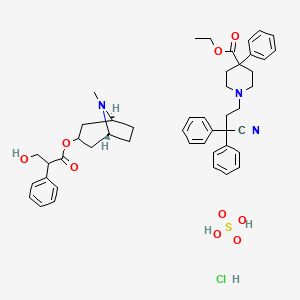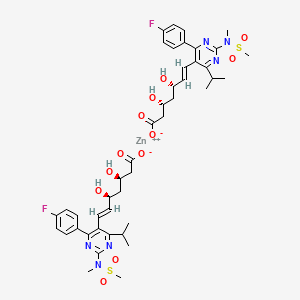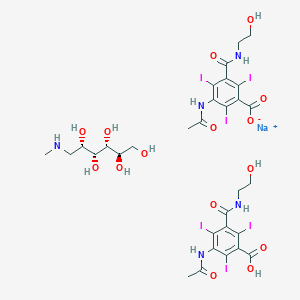
Telebrix 38
描述
Telebrix 38 is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. The active ingredient in this compound is ioxitalamic acid, which is utilized in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine . This compound is essential in medical imaging, particularly for enhancing the visibility of internal structures in computed tomography (CT) scans and other radiographic procedures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ioxitalamic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:
Nitration: The starting material, a benzoic acid derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Iodination: The amine groups are iodinated to form the triiodinated benzoic acid derivative.
Industrial Production Methods: Industrial production of Telebrix 38 involves large-scale synthesis of ioxitalamic acid followed by its conversion to the sodium and meglumine salts. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The production facilities adhere to stringent regulatory guidelines to maintain the quality and safety of the final product .
Types of Reactions:
Oxidation: Ioxitalamic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of ioxitalamic acid.
Reduction Products: Reduced forms of the compound, potentially with fewer iodine atoms.
Substitution Products: Compounds where iodine atoms are replaced by other functional groups.
科学研究应用
Telebrix 38 has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques to study chemical reactions and molecular structures.
Biology: Employed in imaging studies to visualize biological tissues and organs.
Industry: Utilized in quality control processes and research and development of new imaging technologies.
作用机制
The primary mechanism of action of Telebrix 38 involves its role as a radiopaque contrast medium. When administered, ioxitalamic acid absorbs X-rays, thereby enhancing the contrast of the images produced during radiographic procedures. This allows for better differentiation of tissues and structures within the body. The compound is not absorbed in the gastrointestinal tract, ensuring it remains within the lumen to provide clear imaging .
相似化合物的比较
Diatrizoic Acid: Another iodinated contrast medium used in radiographic imaging.
Iohexol: A non-ionic iodinated contrast agent with similar applications.
Iopamidol: Used in various imaging procedures, including CT scans and angiography.
Comparison:
Ionic vs. Non-Ionic: Telebrix 38 (ioxitalamic acid) is an ionic contrast medium, whereas compounds like iohexol and iopamidol are non-ionic. Non-ionic contrast agents generally have lower osmolality and are associated with fewer side effects.
Osmolality: this compound has a higher osmolality compared to non-ionic agents, which can lead to different physiological responses during imaging procedures.
Taste and Tolerability: Studies have shown that this compound is better tolerated in terms of taste compared to some other oral contrast agents.
This compound remains a valuable tool in medical imaging, offering unique advantages in specific diagnostic applications.
属性
IUPAC Name |
sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJWDFLIRHQBE-RZNNTOFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38I6N5NaO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37244-85-2 | |
| Record name | Telebrix 38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


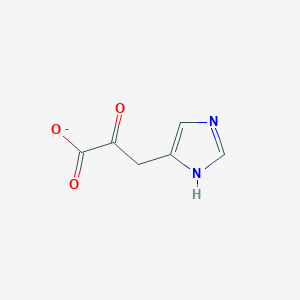
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

